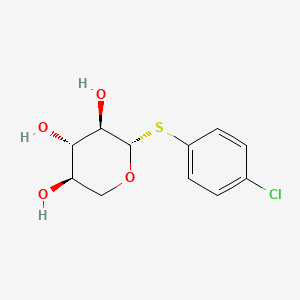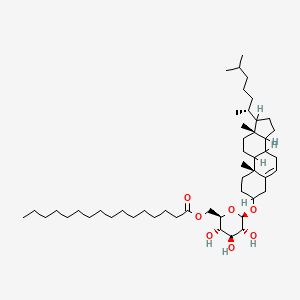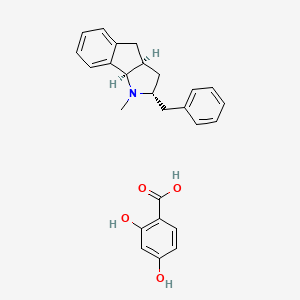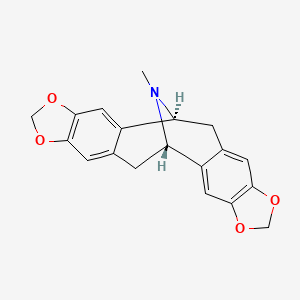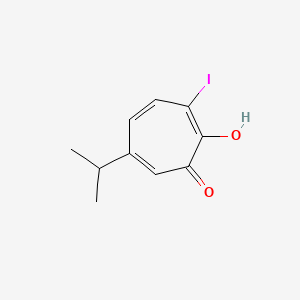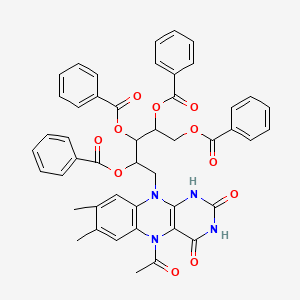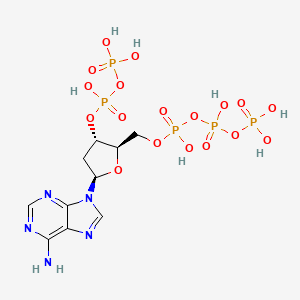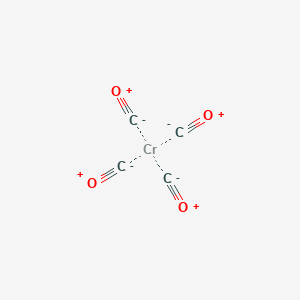
Tetracarbonylchromium(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracarbonylchromium is an organochromium compound and a metal carbonyl.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chelate Complexes
Tetracarbonylchromium(0) has been effectively utilized in the synthesis of chelate complexes. Notably, tetracarbonyl(norbornadiene)chromium(0) serves as a complexation reagent, facilitating the formation of various tetracarbonylchromium chelate complexes with excellent yields under mild reaction conditions. The structural intricacies of these complexes have been unveiled through X-ray crystal structure analyses, contributing valuable insights into their chemical behavior and potential applications (Strotmann, Wartchow, & Butenschön, 2004).
Catalytic and Thermal Properties
The catalytic and thermal properties of tetracarbonylchromium(0) have been explored through its encapsulation in NaX zeolite. The synthesis of these encapsulated complexes has revealed unique behaviors under different conditions. For instance, Cr(CO)₄/NaX demonstrated a remarkable photoassisted hydrogenation activity under UV irradiation, indicating potential applications in photochemical processes (Okamoto, Inui, Onimatsu, & Imanaka, 1991).
Photochemical Synthesis
The realm of photochemical synthesis has been enriched by studies involving tetracarbonylchromium(0). Photolysis of certain metal complexes in the presence of specific ligands leads to the formation of tetracarbonyl-bis(olefin)metal(0) complexes. These complexes, characterized by IR, 1H, 13C NMR, and mass spectroscopies, offer a deep dive into the metal-ligand interactions, paving the way for innovative applications in materials science (Morkan & Uztetik-Morkan, 2000).
Optical Nonlinearity
Investigations into the optical nonlinearity of tetracarbonylchromium(0) complexes have yielded fascinating results. Parameters such as the nonlinear refractive index and absorption cross sections have been deduced, uncovering the compound's reverse saturable absorption (RSA) mechanism. These findings are instrumental in developing materials for optical applications, such as in the creation of advanced photonic devices (Zidan, Al-Ktaifani, & Allahham, 2018).
Asymmetric Catalysis
In the field of asymmetric catalysis, planar chiral (η6-arene) tricarbonyl chromium(0) complexes have garnered attention. Their synthesis and the exploration of their catalytic properties have opened up avenues in enantioselective catalysis, underscoring their potential as versatile catalysts in organic synthesis (Bolm & Muñiz, 1999).
Eigenschaften
Produktname |
Tetracarbonylchromium(0) |
|---|---|
Molekularformel |
C4CrO4 |
Molekulargewicht |
164.04 g/mol |
IUPAC-Name |
carbon monoxide;chromium |
InChI |
InChI=1S/4CO.Cr/c4*1-2; |
InChI-Schlüssel |
SDRFORYLNWLITI-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




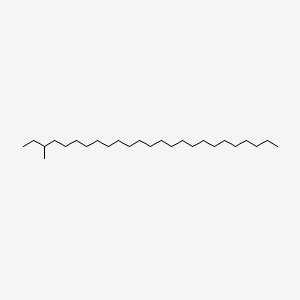
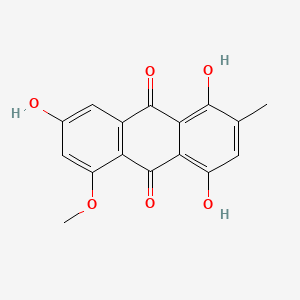
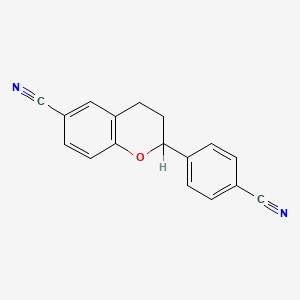
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
